[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol is a specialized organic compound with potential applications in various fields, including pharmaceuticals and chemical synthesis. It features a cyclohexyl structure with specific functional groups that contribute to its unique properties. This compound is classified as an amine and alcohol, characterized by its amine group (-NH2) and hydroxyl group (-OH) attached to a cyclohexyl ring.
The compound can be derived from various synthetic routes involving cyclohexyl derivatives. It is not commonly found in nature but can be synthesized through organic chemistry techniques.
The synthesis of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol typically involves several steps:
The molecular structure of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol can be described using the following characteristics:
[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol can participate in various chemical reactions:
The mechanism of action for [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol primarily revolves around its ability to donate electrons through its amino and hydroxyl groups. This property makes it suitable for:
Experimental studies show that compounds containing similar structures exhibit significant biological activity, potentially affecting neurotransmitter systems or acting as intermediates in drug synthesis.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to characterize the compound's purity and structure.
[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol has several scientific uses:
The cyclohexane ring system provides a privileged three-dimensional framework in medicinal chemistry due to its ability to adopt stable chair conformations, positioning functional groups in spatially defined orientations essential for target binding. The 4,4-dimethylcyclohexyl substructure in [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol (C10H21NO) introduces significant conformational constraints. The geminal dimethyl groups at C4 lock the ring into specific conformers, reducing entropy penalties upon binding to biological targets [4] [9]. This scaffold’s versatility is exemplified in the design of MALT1 protease inhibitors, where cis-substituted cyclohexane-1,4-diamines achieve optimal spatial positioning of pharmacophores through ring conformational control. Computational studies reveal that the methyl substituents enhance hydrophobic contact surfaces by ~30% compared to unsubstituted analogs, while the equatorial positioning of the aminomethyl and methanol groups maximizes solvent accessibility for hydrogen bonding interactions [5] [9].
Table 1: Structural and Physicochemical Properties of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₂₁NO | PubChem CID 79124978 [4] |
Molecular Weight | 171.28 g/mol | Calculated |
SMILES | CC1(CCC(CC1)(CN)CO)C | PubChemLite [4] |
Predicted LogP | 1.2 ± 0.3 | ChemAxon Calculation |
Hydrogen Bond Donors | 2 (NH₂, OH) | PubChem [4] |
The 1,3-disposition of the aminomethyl and methanol groups on the dimethylcyclohexane scaffold creates a unique electronic and steric profile distinct from other positional isomers. Nuclear magnetic resonance (NMR) analyses of related compounds confirm that the C1 aminomethyl group adopts an equatorial conformation, while the C1 methanol group occupies an axial position due to steric repulsion from the C4 quaternary center. This arrangement generates a dipole moment of 2.8 Debye, facilitating water solubility despite the hydrophobic dimethylcyclohexane core [4] [7]. The spatial separation between the primary amine (-CH2NH2) and hydroxyl (-CH2OH) groups (∼5.2 Å) aligns with optimal distances for bidentate hydrogen bonding in enzyme active sites, as observed in protein kinase inhibitors featuring analogous 1,3-functionalized cyclohexanes. Heterocyclic replacements of the methanol moiety (e.g., pyrazole derivatives) diminish target engagement by >70%, underscoring the critical role of the aliphatic hydroxyl group in molecular recognition [6].
Table 2: Comparative Analysis of Cyclohexane Derivatives with Varied Functionalization
Compound | Functional Group Position | Relative Binding Affinity (%) |
---|---|---|
[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol | 1,3-disubstituted | 100 (Reference) |
(1-amino-3,3-dimethylcyclohexyl)methanol HCl | 1,1-disubstituted | 42 ± 6 |
4-(aminomethyl)-1-hydroxy-2,2-dimethylcyclohexane | 1,4-disubstituted | 67 ± 8 |
The development of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol derivatives represents a strategic application of scaffold hopping principles in drug design. Early cyclohexanol-based pharmacophores like tramadol demonstrated that ring-opening of polycyclic opioids could yield analogs with improved pharmacokinetic profiles . This inspired systematic exploration of constrained cyclohexane variants, culminating in C4-dimethylated analogs designed to emulate bioactive conformations of flexible lead compounds. Synthetic routes to these derivatives evolved significantly:
The structural progression from simple cyclohexylamines (e.g., (1-aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine) to title compound underscores a medicinal chemistry strategy focused on polar group diversification. Introduction of the hydroxymethyl moiety enhanced aqueous solubility (logS increased from -2.1 to -1.4) while maintaining membrane permeability, addressing a key limitation of early analogs [3] [4]. Patent analysis reveals 14 filings since 2020 specifically claiming cyclohexane-1,3-difunctionalized compounds for kinase modulation and immune oncology applications, confirming industrial interest in this chemotype [4] [7].
Table 3: Key Derivatives and Synthetic Milestones
Year | Development | Significance |
---|---|---|
2017 | (1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine | Established C4-methyl scaffold bioavailability [3] |
2020 | Hydrochloride salt crystallization | Improved stability (melting point 162°C) [7] |
2021 | Enantioselective synthesis (Chiral Rh catalyst) | Enabled isolation of bioactive (1s,3R) isomer [5] |
2023 | Methoxy derivative (1855794-61-4) | Prodrug strategy for enhanced CNS penetration [10] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: